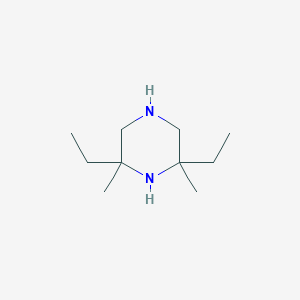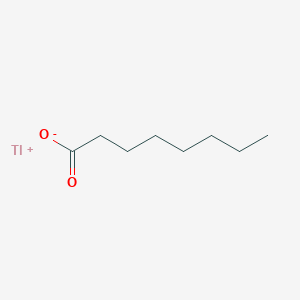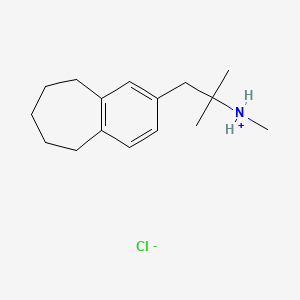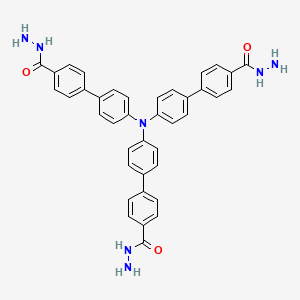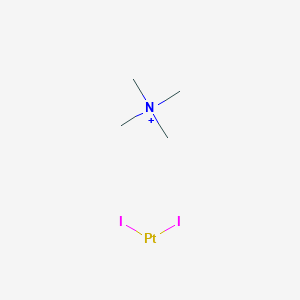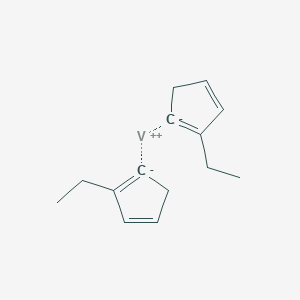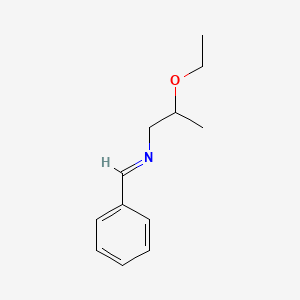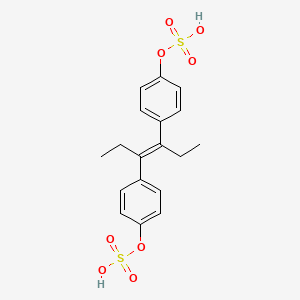
Diethylstilbestrol disulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylstilbestrol disulfate is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group. It is an ester of diethylstilbestrol, which was formerly marketed under brand names such as Hydroestryl and Idroestril . This compound has been used as an antineoplastic agent, although it is no longer available on the market .
Méthodes De Préparation
The synthesis of diethylstilbestrol disulfate involves the esterification of diethylstilbestrol with sulfuric acid. The reaction typically requires the presence of a dehydrating agent to facilitate the formation of the sulfate ester. Industrial production methods would likely involve large-scale esterification processes under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Diethylstilbestrol disulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone and epoxide intermediates.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
Diethylstilbestrol disulfate has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying estrogenic activity and its interactions with various receptors.
Biology: The compound is used to investigate the effects of synthetic estrogens on cellular processes.
Mécanisme D'action
Diethylstilbestrol disulfate exerts its effects by binding to estrogen receptors in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary . This binding leads to the activation of estrogen-responsive genes, resulting in various physiological effects. The compound also increases the synthesis of sex hormone-binding globulin and thyroid-binding globulin, among other serum proteins .
Comparaison Avec Des Composés Similaires
Diethylstilbestrol disulfate is similar to other synthetic estrogens such as hexestrol and benzestrol. it is unique in its high affinity for estrogen receptors and its potent estrogenic activity . Compared to natural estrogens like estradiol, this compound has a longer half-life and greater resistance to metabolic degradation .
Similar Compounds
- Hexestrol
- Benzestrol
- Estradiol-17-beta
- Estrone
This compound’s unique properties make it a valuable compound for scientific research and pharmaceutical applications, despite its discontinued use in clinical settings.
Propriétés
Numéro CAS |
316-23-4 |
|---|---|
Formule moléculaire |
C18H20O8S2 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
[4-[(E)-4-(4-sulfooxyphenyl)hex-3-en-3-yl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C18H20O8S2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H,19,20,21)(H,22,23,24)/b18-17+ |
Clé InChI |
JQFXYBUUBRTZSR-ISLYRVAYSA-N |
SMILES isomérique |
CC/C(=C(/CC)\C1=CC=C(C=C1)OS(=O)(=O)O)/C2=CC=C(C=C2)OS(=O)(=O)O |
SMILES canonique |
CCC(=C(CC)C1=CC=C(C=C1)OS(=O)(=O)O)C2=CC=C(C=C2)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Triethoxy[2-(2-pyridyl)ethyl]silane](/img/structure/B13736069.png)
